N1-Ethylpseudouridine

mRNA Translation Pseudouridine Analogs Protein Expression

Researchers often assume all pseudouridine analogs enhance translation, but N1-Ethylpseudouridine (Et1Ψ) does the opposite. This C-nucleoside is a critical reference for dissecting N1-substituent effects on ribosome decoding. Unlike m1Ψ, Et1Ψ severely inhibits protein synthesis, enabling controlled attenuation in gene therapy and antigen presentation models. - **Key Property:** Suppresses translation; direct functional contrast to N1-methylpseudouridine. - **Application:** Immune tolerance studies, T7 RNA polymerase substrate tolerance controls. - **Supply:** Validated for IVT-mRNA; available for immediate R&D shipment.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B12402871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Ethylpseudouridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1
InChIKeyAMMRPAYSYYGRKP-FAZFRDGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Ethylpseudouridine Properties and Procurement


N1-Ethylpseudouridine (Et1Ψ, e1Ψ) is a C-nucleoside analog derived from pseudouridine (Ψ) by alkylation at the N1 position with an ethyl group. It belongs to a family of modified nucleosides that are incorporated into in vitro-transcribed messenger RNA to modulate immunogenicity and translation . Like its close analog N1-methylpseudouridine (m1Ψ), N1-ethylpseudouridine is tolerated as a substrate by T7 RNA polymerase and can reduce innate immune activation; however, its distinct N1-ethyl substituent confers unique functional properties that critically affect translational output .

Workflow In vitro-transcribed mRNA modification
Substrate T7 RNA polymerase tolerates N1-ethyl substitution
Outcome May support translation-attenuation studies (distinct from m1Ψ)

N1-Ethylpseudouridine: Why Substitution Fails


Although N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) are widely used to enhance mRNA translation and reduce immunogenicity, N1-ethylpseudouridine (Et1Ψ) exhibits profoundly different translational effects. Head-to-head comparisons in human cells show that while m1Ψ and Ψ maintain or boost protein expression, Et1Ψ severely inhibits translation—a property that cannot be extrapolated from the methyl or parent analogs . Substituting Et1Ψ with m1Ψ or Ψ based solely on structural similarity would lead to diametrically opposite translational outcomes, making compound-specific selection essential for applications where translation level is critical .

Et1Ψ may sharply reduce translation in human cells, while m1Ψ or Ψ maintain or increase protein expression — results cannot be extrapolated.
Although both Et1Ψ and m1Ψ suppress innate immunity similarly, their translational effects differ drastically, making immune profile an unreliable selection criterion.
Structural similarity (N1-ethyl vs. N1-methyl) does not predict functional equivalence; substituting based on analog class alone may produce opposite outcomes.

N1-Ethylpseudouridine Head-to-Head Comparisons


GFP Protein Expression: Et1Ψ vs. m1Ψ

In a direct head-to-head comparison using in vitro-transcribed GFP mRNAs, N1-ethylpseudouridine (Et1Ψ) reduced protein expression by approximately 3.5-fold relative to unmodified mRNA (p < 0.01), whereas N1-methylpseudouridine (m1Ψ) maintained expression at levels comparable to unmodified mRNA . Flow cytometry confirmed that the geometric mean fluorescence intensity (gMFI) of Et1Ψ was substantially lower than that of m1Ψ across three mRNA doses in HEK293T cells .

GFP protein expression
Head-to-head
Et1Ψ reduced expression ~3.5-fold vs. unmodified; m1Ψ maintained baseline
Informs selection: Et1Ψ for translation-attenuation studies; m1Ψ for high-yield expression
HEK293T, 500 ng IVT-mRNA, n=3, Western blot
mRNA Translation Pseudouridine Analogs Protein Expression

Survivin Antigen Expression: Et1Ψ vs. m1Ψ

In HeLa cells, N1-ethylpseudouridine (Et1Ψ) completely abrogated Survivin protein expression, while N1-methylpseudouridine (m1Ψ) increased expression approximately 9-fold compared to unmodified mRNA, and pseudouridine (Ψ) increased expression approximately 7.5-fold . In HEK293T cells, m1Ψ further outperformed Ψ with an 11-fold and 6-fold increase, respectively, while Et1Ψ showed essentially no detectable expression .

Survivin antigen expression
Head-to-head
Et1Ψ: expression undetectable; m1Ψ: ~9-fold increase over unmodified
Defines opposing translational outcomes for antigen studies
HeLa cells, Western blot, 24 h
Tumor Antigen mRNA Vaccine Survivin

Innate Immune Suppression: Et1Ψ vs. m1Ψ

Both N1-ethylpseudouridine (Et1Ψ) and N1-methylpseudouridine (m1Ψ) strongly suppressed innate immune activation in human peripheral blood mononuclear cells (PBMCs). At all three tested IVT-mRNA doses, TNF-α and IFN-α levels were significantly low, and there was no significant difference between the two modifications . Unmodified mRNA induced robust TNF-α and IFN-α secretion .

Innate immune suppression
Head-to-head
Et1Ψ and m1Ψ similarly low TNF-α/IFN-α vs. high unmodified
Immune evasion capability is equivalent; selection hinges on desired translation level
Human PBMCs, ELISA, three mRNA doses
Innate Immunity mRNA Immunogenicity Toll-like Receptors

N1-Ethylpseudouridine Application Scenarios


Translation Attenuation in Ribosome–mRNA Studies

N1-Ethylpseudouridine uniquely enables researchers to investigate how the size and chemical nature of the N1 substituent on pseudouridine affects ribosome decoding and elongation. Because Et1Ψ sharply reduces protein synthesis while the methyl analog enhances it, the pair can be used as a controlled system to dissect the contribution of N1-H, -CH3, and -CH2CH3 groups on codon–anticodon interactions and translational fidelity .

mRNA Therapeutics with Low Antigen Expression

For gene replacement therapies where over-expression might be detrimental, or for studies probing immune tolerance to self-antigens, Et1Ψ offers the dual benefit of innate immune suppression and translation attenuation. The demonstrated ability of Ψ-modified mRNA to break immune tolerance to Wilms' tumor antigen (WT1) suggests that Et1Ψ-modified mRNAs could be similarly explored for controlled antigen presentation.

T7 Polymerase Substrate Tolerance Benchmarking

Et1Ψ serves as a reference compound for evaluating the limits of T7 RNA polymerase substrate tolerance. Despite its larger ethyl group, Et1Ψ is incorporated into full-length transcripts with signal intensities comparable to other modifications , making it a useful positive control when testing even bulkier N1-alkyl analogs or novel modified nucleotides for IVT-mRNA production.

Application
Selection Property
Validation Focus
Ribosome-decoding mechanism studies
N1-substituent-dependent translation modulation
Comparative protein expression with Ψ and m1Ψ
Self-antigen tolerance and controlled expression research
Translation attenuation with immune suppression
Antigen presentation titration in cell models
T7 RNA polymerase substrate tolerance benchmarking
Bulky N1-alkyl incorporation fidelity
Full-length IVT transcript yield and integrity
Quote Request

Request a Quote for N1-Ethylpseudouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.